

Application Notes and Protocols: Pexidartinib in Neuroinflammation Research

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Compound of Interest

Compound Name: *Pexidartinib*

Cat. No.: *B1662808*

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These application notes provide a comprehensive overview of **pexidartinib**, a potent and selective colony-stimulating factor 1 receptor (CSF-1R) inhibitor, and its utility as a research tool in the field of neuroinflammation. Detailed protocols for its application in preclinical models are provided to facilitate experimental design and execution.

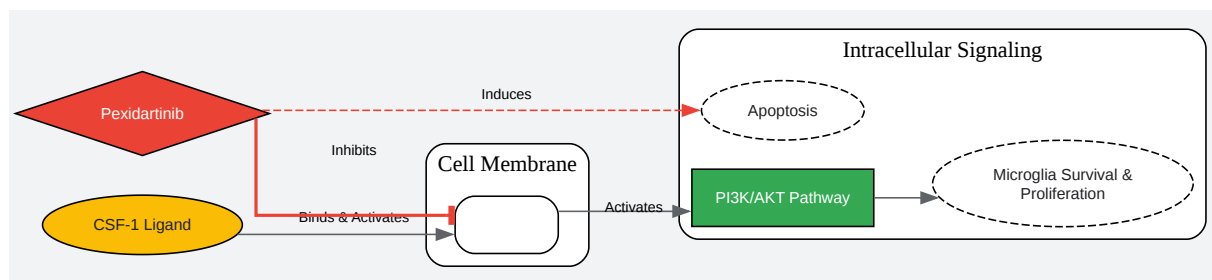
Introduction

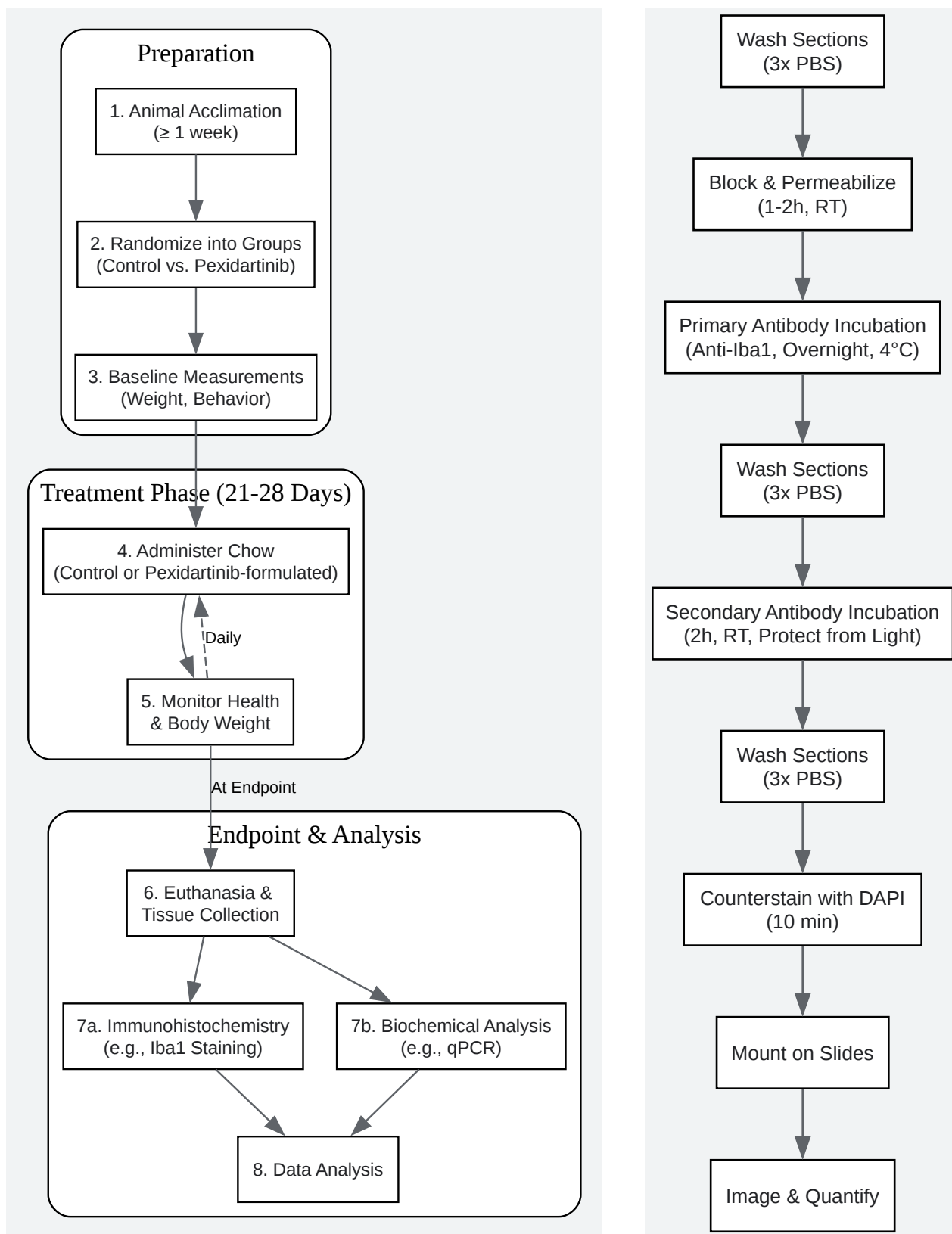
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, traumatic brain injury, and chronic pain.^{[1][2]} Microglia, the resident macrophages of the CNS, are key mediators of this process.^[2] **Pexidartinib** (also known as PLX3397) is an orally bioavailable small molecule that selectively inhibits the CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other myeloid lineage cells.^{[3][4]} By targeting CSF-1R, **pexidartinib** provides a powerful method for depleting microglia in vivo, allowing researchers to investigate the specific roles of these cells in the context of various CNS pathologies.^{[1][5]}

Mechanism of Action

Pexidartinib functions as a selective, ATP-competitive inhibitor of the CSF-1 receptor.^[5] The binding of the ligand CSF-1 to CSF-1R induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, notably the PI3K/AKT pathway, which promotes cell

survival and proliferation.^{[5][6]} **Pexidartinib** stabilizes CSF-1R in its auto-inhibited state by interacting with the juxtamembrane region, which prevents the conformational changes necessary for kinase activation.^{[4][6]} This blockade of CSF-1R signaling ultimately leads to the apoptosis of microglia, which are highly dependent on this pathway for their survival.^{[2][3]}





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